2-methyl-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzamide
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Overview
Description
2-methyl-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzamide is a useful research compound. Its molecular formula is C21H17N3O2S and its molecular weight is 375.45. The purity is usually 95%.
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Scientific Research Applications
Anti-Inflammatory Applications
Synthesis and Anti-Inflammatory Activities
Some thiazolo[3,2-a]pyrimidine derivatives, including compounds similar to the one , have been synthesized and found to exhibit moderate anti-inflammatory activity. These compounds were compared with indomethacin, a standard anti-inflammatory drug (Tozkoparan et al., 1999).
In Vitro Anti-Inflammatory Potential
Various benzylidene oxazolo/thiazolo pyrimidine derivatives were synthesized and assessed for anti-inflammatory potential. The study highlighted the importance of specific substituents for enhancing anti-inflammatory properties (Sawant, Bansode, & Wadekar, 2012).
Anticancer Applications
Anticancer Evaluation of Thiazolopyrimidines
Novel compounds derived from thiazolopyrimidines were synthesized and evaluated for their anticancer activities. Some showed higher activity than etoposide, a reference drug, against various cancer cell lines (Ravinaik et al., 2021).
Antimicrobial and Anticancer Properties
Pyrimidine derivatives clubbed with thiazolidinone were synthesized and evaluated for both antimicrobial and anticancer activities, demonstrating promising results against HeLa Cervical cancer cell line (Verma & Verma, 2022).
Antimicrobial Applications
- Synthesis and Antibacterial Activities: New pyrimidine and thiophene derivatives were synthesized and evaluated for their antibacterial and anti-inflammatory activities. Some compounds showed potent results comparable to standard drugs (Lahsasni et al., 2018).
Miscellaneous Applications
Microwave-Assisted Synthesis of Derivatives
A class of phenylbenzo thiazolo pyrimidinone derivatives was synthesized using microwave irradiation. These compounds were evaluated for antiproliferative activity against various cancer cell lines, demonstrating selective cytotoxicity (Nagaraju et al., 2020).
Synthesis of Benzodifuranyl and Thiazolopyrimidines
These compounds were synthesized and screened as COX inhibitors, showing significant analgesic and anti-inflammatory activities. Some derivatives had high COX-2 selectivity and inhibitory activity (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound is a derivative of thiazolopyrimidines, which are heterocyclic analogs of purine bases . These analogs have been known to exhibit a broad spectrum of pharmacological activity , suggesting that the compound could potentially interact with a variety of biological targets.
Mode of Action
Based on its structural similarity to other thiazolopyrimidines , it is plausible that the compound may interact with its targets through a similar mechanism. This could involve binding to the target molecule, leading to changes in its conformation or activity.
Biochemical Pathways
Thiazolopyrimidines, the class of compounds to which it belongs, have been associated with a wide range of pharmacological activities . This suggests that the compound could potentially influence multiple biochemical pathways, depending on its specific targets.
Result of Action
Given its structural similarity to other thiazolopyrimidines , it is plausible that the compound could have a range of effects at the molecular and cellular level, depending on its specific targets and the context in which it is used.
Properties
IUPAC Name |
2-methyl-N-[3-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2S/c1-13-6-3-4-9-17(13)20(26)23-16-8-5-7-15(11-16)18-12-27-21-22-14(2)10-19(25)24(18)21/h3-12H,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWOQHOXWUYJBER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C3=CSC4=NC(=CC(=O)N34)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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